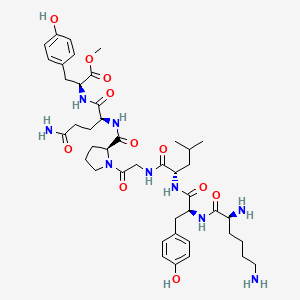
Lactoferroxin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lactoferroxin-C is an opioid antagonist peptide.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Lactoferroxin C exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Research indicates that it can inhibit the growth of antibiotic-resistant strains, making it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Efficacy of this compound
Immunomodulatory Effects
This compound has been shown to modulate immune responses, enhancing the body's ability to fight infections. It stimulates the activity of immune cells such as macrophages and lymphocytes.
Case Study: Immunomodulation in Patients with Respiratory Infections
A study involving patients with chronic respiratory infections demonstrated that administration of this compound led to increased levels of immunoglobulin A (IgA) and improved clinical outcomes. The findings suggest its potential use as an adjunct therapy in respiratory diseases.
Gastrointestinal Health
This compound may play a role in gastrointestinal health by promoting the growth of beneficial gut microbiota and inhibiting pathogenic bacteria.
Table 2: Effects on Gut Microbiota
| Microorganism | Effect | Reference |
|---|---|---|
| Lactobacillus spp. | Promotion of growth | Hernández-Ledesma et al., 2015 |
| Escherichia coli | Inhibition of growth | Català-Clariana et al., 2010 |
Anti-inflammatory Properties
Research indicates that this compound may reduce inflammation in various conditions, including inflammatory bowel disease (IBD) and arthritis.
Case Study: Anti-inflammatory Effects in IBD
In a clinical trial involving patients with IBD, treatment with this compound resulted in decreased levels of inflammatory markers (e.g., C-reactive protein) and improved patient-reported outcomes.
Food Industry Applications
This compound is also explored for its applications in food preservation due to its antimicrobial properties. It can be incorporated into dairy products to enhance shelf life and safety.
Table 3: Food Preservation Applications
Propiedades
Número CAS |
117667-27-3 |
|---|---|
Fórmula molecular |
C43H63N9O11 |
Peso molecular |
882 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C43H63N9O11/c1-25(2)21-32(50-41(60)33(22-26-9-13-28(53)14-10-26)49-38(57)30(45)7-4-5-19-44)39(58)47-24-37(56)52-20-6-8-35(52)42(61)48-31(17-18-36(46)55)40(59)51-34(43(62)63-3)23-27-11-15-29(54)16-12-27/h9-16,25,30-35,53-54H,4-8,17-24,44-45H2,1-3H3,(H2,46,55)(H,47,58)(H,48,61)(H,49,57)(H,50,60)(H,51,59)/t30-,31-,32-,33-,34-,35-/m0/s1 |
Clave InChI |
BZPBEAAFPPOHSJ-LBBUGJAGSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)OC)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Secuencia |
KYLGPQY |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
lactoferrin (673-679) lactoferroxin C lactoferroxin-C Lys-Tyr-Leu-Gly-Pro-Gln-Tyr-OCH3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















